Docetaxel hydrate

描述

Docetaxel hydrate is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various types of cancer, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . This compound works by binding to microtubules, preventing cell division, and promoting cell death .

作用机制

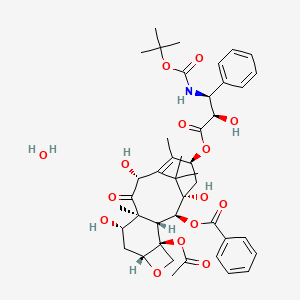

Docetaxel hydrate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate, is a potent antineoplastic agent used in the treatment of various cancers .

Target of Action

The primary target of docetaxel is microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel interacts with its target by binding to microtubules . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This interaction prevents the normal function of microtubule growth and disrupts the cell’s ability to use its cytoskeleton in a flexible manner .

Biochemical Pathways

The binding of docetaxel to microtubules leads to the suppression of microtubule dynamic assembly and disassembly . This disruption of normal cell division processes results in a sustained mitotic block at the metaphase-anaphase boundary . This blockage disrupts many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .

Pharmacokinetics

Docetaxel exhibits linear pharmacokinetics consistent with a three-compartment model . It is metabolized by the CYP3A4 and CYP3A5 isoenzymes into four metabolites: M1, M2, M3, and M4 . The interpatient variability of docetaxel pharmacokinetics is mainly related to body surface area and hepatic function .

Result of Action

The result of docetaxel’s action is the prevention of cell division and promotion of cell death .

Action Environment

The action of docetaxel can be influenced by environmental factors such as the presence of liver metastases and impaired liver function . Patients with impaired liver function are at increased risk of serious adverse effects during treatment with docetaxel . Therefore, patients with impaired liver function should receive a reduced dose .

准备方法

Synthetic Routes and Reaction Conditions

Docetaxel hydrate is synthesized from 10-deacetylbaccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata) . The synthesis involves multiple steps, including esterification, protection, and deprotection reactions. The key steps include:

Esterification: The hydroxyl groups of 10-deacetylbaccatin III are esterified with appropriate acylating agents.

Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis, which are later removed.

Coupling: The protected intermediate is coupled with a side chain to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of 10-deacetylbaccatin III from yew tree needles, followed by chemical synthesis. The process is optimized for high yield and purity, involving advanced techniques such as chromatography for purification .

化学反应分析

Types of Reactions

Docetaxel hydrate undergoes various chemical reactions, including:

Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to form alcohols.

Substitution: Substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as chromium trioxide and pyridinium chlorochromate.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Protecting Groups: Such as tert-butyldimethylsilyl chloride for hydroxyl groups.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis or modification .

科学研究应用

Docetaxel hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Studied for its effects on cell division and apoptosis in various cell lines.

Medicine: Widely used in clinical research for developing new cancer therapies and drug delivery systems.

Industry: Used in the development of nanotechnology-based drug delivery systems for targeted cancer therapy.

相似化合物的比较

Similar Compounds

Similar compounds to docetaxel hydrate include:

Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancer types.

Uniqueness

This compound is unique due to its higher potency as an inhibitor of microtubule depolymerization compared to paclitaxel . It also has a broader spectrum of activity against various cancer types and is used in combination with other chemotherapeutic agents for enhanced efficacy .

生物活性

Docetaxel hydrate, a second-generation taxane derivative, is a prominent chemotherapeutic agent primarily used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and efficacy in clinical settings. This article delves into the biological activity of this compound, supported by data tables and case studies.

Docetaxel functions by binding to β-tubulin, which stabilizes microtubules and inhibits their disassembly. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest at the G2/M phase. Additionally, docetaxel downregulates the expression of the anti-apoptotic gene BCL2 , promoting apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of docetaxel indicates a complex absorption and distribution pattern:

- Absorption : The area under the curve (AUC) is dose-proportional within a range of 70 mg/m² to 115 mg/m².

- Distribution : The steady-state volume of distribution is approximately 113 liters, with about 94% protein binding.

- Metabolism : Primarily metabolized by CYP3A4 isoenzyme.

- Excretion : The mean terminal elimination half-life is around 116 hours, with approximately 75% excreted via feces .

Efficacy in Clinical Studies

Docetaxel has demonstrated significant efficacy in various clinical trials. For instance:

- In a study involving patients with metastatic breast cancer, docetaxel showed an overall response rate of approximately 50% when administered as a single agent .

- Combination therapies, such as docetaxel with cisplatin for prostate cancer, further enhance therapeutic outcomes .

Comparative Studies and Formulations

Recent research has focused on optimizing docetaxel delivery systems to improve its therapeutic index. Notable advancements include:

- Nanoliposomes : A study optimized loading conditions for docetaxel in nanoliposomes using mannitol and acetic acid as hydration buffers. The release profile indicated that formulations could achieve up to 55% release after 72 hours at physiological pH .

| Formulation | Release at pH 5.5 | Release at pH 6.5 | Release at pH 7.0 |

|---|---|---|---|

| F1 | 55% | ~30% | ~30% |

| F2 | ~42% | ~30% | ~30% |

| F3 | 100% | ~42% | ~30% |

- Poly(2-oxazoline) Micelles : Another study developed a micellar system that successfully loaded docetaxel with an IC50 significantly lower than that of commercial formulations. This system demonstrated enhanced safety and therapeutic efficacy against MCF-7 breast cancer cells in vitro and in vivo .

Case Studies

- Breast Cancer Treatment : In clinical trials involving docetaxel for breast cancer therapy, patients exhibited significant tumor reduction rates compared to traditional treatments. The combination therapy with trastuzumab further improved outcomes in HER2-positive patients.

- Prostate Cancer : A pivotal trial demonstrated that patients receiving docetaxel combined with prednisone had improved survival rates compared to those receiving only prednisone .

Adverse Effects and Monitoring

While docetaxel is effective, it is associated with several adverse effects:

- Neutropenia : The most common side effect requiring regular monitoring of complete blood counts.

- Fluid Retention : Patients may experience edema; premedication with dexamethasone can mitigate this risk .

Monitoring protocols post-infusion include assessing for infusion reactions, skin toxicities, fever, and signs of infection.

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYKORYUFJSCV-XKIQGVRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 | |

| Record name | Docetaxel trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。